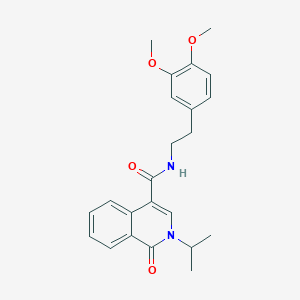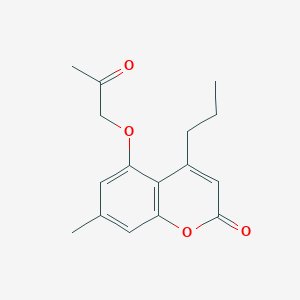![molecular formula C23H25NO6S B11152975 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11152975.png)
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE typically involves multiple steps. One common method starts with the preparation of the coumarin core, followed by the introduction of the ethyl and methyl groups. The final step involves the attachment of the 2-(4-methylbenzenesulfonamido)butanoate moiety.
Preparation of Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a base such as potassium carbonate.
Attachment of 2-(4-Methylbenzenesulfonamido)butanoate Moiety: This step involves the reaction of the coumarin derivative with 2-(4-methylbenzenesulfonamido)butanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the coumarin core.
Reduction: Reduced forms of the coumarin core and sulfonamide group.
Substitution: Substituted derivatives with various functional groups attached to the sulfonamide moiety.
Scientific Research Applications
4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE involves its interaction with various molecular targets and pathways. The coumarin core is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. The sulfonamide group can interact with bacterial cell walls, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the coumarin core and exhibit similar biological activities.
Sulfonamide derivatives: Compounds with sulfonamide groups are known for their antimicrobial properties.
Uniqueness
4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is unique due to the combination of the coumarin core and the sulfonamide group, which provides a synergistic effect in terms of biological activity. This makes it a promising candidate for further research and development in various fields.
Properties
Molecular Formula |
C23H25NO6S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(4-ethyl-7-methyl-2-oxochromen-5-yl) 2-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C23H25NO6S/c1-5-16-13-21(25)29-19-11-15(4)12-20(22(16)19)30-23(26)18(6-2)24-31(27,28)17-9-7-14(3)8-10-17/h7-13,18,24H,5-6H2,1-4H3 |
InChI Key |
TZGIIMFWLXQLBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)C(CC)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxo-1-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11152903.png)
![tert-butyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11152908.png)


![3-benzyl-7-[2-hydroxy-3-(morpholin-4-yl)propoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11152928.png)
![7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11152941.png)
![trans-4-({[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11152955.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate](/img/structure/B11152960.png)
![ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11152965.png)
![5,6,7-trimethoxy-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide](/img/structure/B11152966.png)
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-methioninate](/img/structure/B11152972.png)
![N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-tryptophan](/img/structure/B11152984.png)
methanone](/img/structure/B11152992.png)
![N-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]norleucine](/img/structure/B11152998.png)
